6-fluoro-2H-chromene-3-sulfonyl chloride
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Overview
Description
6-fluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFO3S. It is a derivative of chromene, a class of compounds known for their diverse biological activities. The presence of a sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of 6-fluoro-2H-chromene. This reaction is carried out by treating 6-fluoro-2H-chromene with chlorosulfonic acid at low temperatures, usually around 0°C, to yield the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2H-chromene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2H-chromene-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug development to create compounds that can specifically target and inhibit enzymes or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride: Similar in structure but with a chlorine atom at the 8th position.
2H-chromene-3-sulfonyl chloride: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile intermediate in the synthesis of complex organic molecules.
Biological Activity
6-Fluoro-2H-chromene-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the chromene family, characterized by its unique structural features, including a chromene ring substituted with a fluorine atom and a sulfonyl chloride functional group. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to therapeutic effects.
The molecular formula of this compound is C₉H₅ClF₃O₃S, with a molecular weight of approximately 248.66 g/mol. The sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₉H₅ClF₃O₃S |
Molecular Weight | 248.66 g/mol |
Functional Groups | Fluorine, Sulfonyl Chloride |
Structural Features | Chromene ring |
The mechanism of action for this compound involves its reactivity with nucleophiles, leading to the formation of various derivatives that can interact with enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways. The sulfonyl chloride group is particularly reactive, facilitating the formation of covalent bonds with target molecules, which may alter their function and activity.
Biological Activities
Research indicates that derivatives of 2H-chromenes exhibit diverse pharmacological properties, including:
- Antidiabetic Activity : A study on related chromene derivatives demonstrated significant inhibition of the enzyme α-amylase, with some compounds exhibiting IC50 values as low as 1.08 μM, indicating strong potential for managing diabetes .
- Antimicrobial Properties : Compounds within the chromene family have shown antibacterial and antifungal activities against various strains. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some studies suggest that chromene derivatives can induce differentiation in leukemia cells, showcasing potential anticancer properties .
Case Studies
- Antidiabetic Activity : A series of 6-sulfonamide-2H-chromene derivatives were synthesized and tested for their ability to inhibit α-amylase. The most active derivative showed an IC50 value of 1.08 μM, significantly lower than the standard drug Acarbose (IC50 = 0.43 μM) .
- Antimicrobial Efficacy : Another study highlighted that certain chromene derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like fluconazole .
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound and evaluating their biological activities:
- Derivatives were synthesized via reactions involving chlorosulfonic acid and various nucleophiles.
- In vitro studies demonstrated that these compounds could effectively inhibit key enzymes involved in glucose metabolism and exhibit significant antibacterial properties against resistant strains.
Properties
CAS No. |
1235438-95-5 |
---|---|
Molecular Formula |
C9H6ClFO3S |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
6-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClFO3S/c10-15(12,13)8-4-6-3-7(11)1-2-9(6)14-5-8/h1-4H,5H2 |
InChI Key |
JCLOOGHACKCHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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